Neoglucobrassicin anion
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H21N2O10S2- |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
[(Z)-[2-(1-methoxyindol-3-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |
InChI |
InChI=1S/C17H22N2O10S2/c1-27-19-7-9(10-4-2-3-5-11(10)19)6-13(18-29-31(24,25)26)30-17-16(23)15(22)14(21)12(8-20)28-17/h2-5,7,12,14-17,20-23H,6,8H2,1H3,(H,24,25,26)/p-1/b18-13-/t12-,14-,15+,16-,17+/m1/s1 |
InChI Key |
PKKMITFKYRCCOL-JMZFCNQTSA-M |
SMILES |
CON1C=C(C2=CC=CC=C21)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O |
Isomeric SMILES |
CON1C=C(C2=CC=CC=C21)C/C(=N/OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CON1C=C(C2=CC=CC=C21)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Occurrence and Distribution in Plant Systems
Genus and Species-Specific Variation
The distribution of neoglucobrassicin (B1238046) is highly dependent on the specific plant genus and species. While it is a characteristic compound in many Brassica species, its concentration can differ dramatically between them. For instance, it is a known component in various common vegetables such as broccoli (Brassica oleracea var. italica), kale (B. oleracea var. acephala), Chinese cabbage (Brassica rapa ssp. pekinensis), and kohlrabi (B. oleracea var. gongylodes). mdpi.comhst-j.orgmdpi.com
Research has identified neoglucobrassicin in a wide array of species, including but not limited to Brassica napus (rapeseed), Brassica juncea (mustard), and Raphanus sativus (radish). nih.govmdpi.com The profile of glucosinolates, including neoglucobrassicin, is a distinct trait that can differentiate closely related species. For example, in a study on cabbage (B. oleracea var. capitata), neoglucobrassicin was one of the key indole (B1671886) glucosinolates quantified to show significant variation among different varieties. mdpi.com This inherent variation in glucosinolate profiles across species is largely attributed to genetic factors that regulate their biosynthetic pathways. researchgate.net
| Genus | Species | Common Name | Reference |
|---|---|---|---|
| Brassica | oleracea var. italica | Broccoli | mdpi.commdpi.com |
| Brassica | oleracea var. acephala | Kale | mdpi.com |
| Brassica | oleracea var. capitata | Cabbage | mdpi.com |
| Brassica | oleracea var. gongylodes | Kohlrabi | mdpi.com |
| Brassica | rapa ssp. pekinensis | Chinese Cabbage | hst-j.org |
| Brassica | napus | Rapeseed/Canola | mdpi.com |
Organ and Tissue-Specific Distribution
The concentration of neoglucobrassicin is not uniform throughout the plant; it varies significantly between different organs and tissues. This differential accumulation is thought to align with the optimal defense hypothesis, where higher concentrations of defensive compounds are allocated to tissues that are more valuable for the plant's survival and reproduction or are more susceptible to attack. mdpi.com
In general, indole glucosinolates, including neoglucobrassicin, tend to accumulate in photosynthetically active tissues and reproductive organs. Studies on Arabidopsis thaliana, a model plant for Brassicaceae research, have shown that indole glucosinolates constitute a significant portion of the total glucosinolate content in roots and late-stage rosette leaves. nih.govresearchgate.net In cabbage, a general distribution pattern for indole glucosinolates has been observed as inner leaf > middle leaf > condensed stem > root. mdpi.com Research on broccoli cultivars also detected neoglucobrassicin in roots, leaves, and inflorescences. scielo.br
Conversely, seeds often have a different glucosinolate profile. While the total glucosinolate concentration is highest in seeds, the profile may be dominated by aliphatic rather than indole glucosinolates. mdpi.comnih.gov In Brassica napus, for example, indole glucosinolates are reported to be more abundant in leaves than in seeds. nih.gov This specific distribution suggests distinct physiological roles for neoglucobrassicin in different parts of the plant, from defending vegetative tissues to protecting reproductive success.
| Plant | Organ/Tissue | Relative Neoglucobrassicin Level | Reference |
|---|---|---|---|
| Cabbage (B. oleracea) | Inner Leaves | High | mdpi.com |
| Cabbage (B. oleracea) | Middle Leaves | Medium | mdpi.com |
| Cabbage (B. oleracea) | Condensed Stem | Low | mdpi.com |
| Cabbage (B. oleracea) | Roots | Low | mdpi.com |
| Broccoli (B. oleracea) | Inflorescences | Present | scielo.br |
| Arabidopsis thaliana | Roots & Rosette Leaves | High proportion of total indole GSLs | nih.govresearchgate.net |
Developmental Stage-Dependent Accumulation
Neoglucobrassicin concentrations fluctuate throughout the plant's life cycle. The highest total glucosinolate levels are typically found in seeds and young seedlings, providing protection during the vulnerable early stages of growth. mdpi.comnih.gov
During germination and early growth, the profiles of indole glucosinolates can change rapidly. In broccoli, indole glucosinolate levels, including neoglucobrassicin, were observed to be low in seeds but increased to a peak in 3-day-old sprouts or 11-day-old seedlings, before declining in 17-day-old seedlings. mdpi.com Similarly, in Korean Chinese cabbage, neoglucobrassicin content was highest between two and six weeks of growth. hst-j.org This suggests a dynamic regulation of biosynthesis and catabolism during development.
As the plant matures, glucosinolate concentrations tend to change. In Arabidopsis thaliana, older leaves generally have lower glucosinolate concentrations than younger, developing leaves. nih.govresearchgate.net This pattern was also observed in cabbage, where the accumulation of glucosinolates in young leaves was higher than in mature ones. mdpi.com Significant declines in glucosinolate levels have also been noted during leaf senescence. nih.govresearchgate.net
| Growth Stage (Weeks after sowing) | Neoglucobrassicin Proportion of Total GSLs | Neoglucobrassicin Content (μmol·g⁻¹ DW) | Reference |
|---|---|---|---|
| 2-6 weeks | Highest proportion (up to 54.4%) | 4.18 - 6.60 | hst-j.org |
| Other stages (1-15 weeks) | Variable (7.83 - 54.4%) | Variable | hst-j.org |
Influence of Cultivar and Genotype on Profiles
Within a single species, the neoglucobrassicin profile can vary significantly due to genetic differences between cultivars and genotypes. mdpi.com This genetic variation is a key determinant of the chemotype of a particular plant line. Breeding programs can select for high or low glucosinolate content, leading to a wide range of profiles in commercially available vegetables. mdpi.comnih.gov
For example, a study comparing a traditional Sicilian cultivar of broccoli with commercial cultivars found distinct differences in their glucosinolate profiles. mdpi.com Similarly, research on nine different broccoli cultivars revealed significant variation in the concentrations of individual glucosinolates, including neoglucobrassicin, at various developmental stages. mdpi.com In kohlrabi, pale green and purple cultivars showed significant differences in neoglucobrassicin content, with the pale green variety accumulating much higher levels under dark conditions. mdpi.com
This genotypic influence extends to plant defense. In one study, a cabbage line susceptible to clubroot disease was found to have higher levels of neoglucobrassicin compared to a resistant line, suggesting a complex role for this compound in plant-pathogen interactions. researchgate.net The specific glucosinolate profile, therefore, is a direct consequence of the plant's genetic makeup, which in turn influences its agronomic and defensive traits. researchgate.net
| Species | Cultivar/Genotype | Key Finding Regarding Neoglucobrassicin | Reference |
|---|---|---|---|
| Kohlrabi (B. oleracea) | Pale Green vs. Purple | Pale green sprouts had significantly higher neoglucobrassicin content (5.75x higher than purple sprouts under light). | mdpi.com |
| Broccoli (B. oleracea) | Comparison of 9 cultivars | Indole glucosinolate levels, including neoglucobrassicin, varied significantly among cultivars at the seedling stage. | mdpi.com |
| Cabbage (B. oleracea) | Clubroot-susceptible vs. Resistant lines | Susceptible lines showed higher levels of neoglucobrassicin. | researchgate.net |
| Broccoli (B. oleracea) | Parthenon, Triton, Marathon, etc. | Salinity-induced increases in neoglucobrassicin varied among different cultivars. | scielo.br |
Biosynthesis and Genetic Regulation of Neoglucobrassicin Anion
Precursor Amino Acid Utilization and Core Pathway Integration
The biosynthesis of all glucosinolates, including neoglucobrassicin (B1238046), initiates with the selection of a specific amino acid precursor. The subsequent formation of the core glucosinolate structure follows a conserved pathway.
Tryptophan as Primary Precursor
Neoglucobrassicin is an indole (B1671886) glucosinolate, and its biosynthesis begins with the amino acid tryptophan. nih.govnih.gov Tryptophan serves as the foundational molecule, providing the characteristic indole ring structure of this class of compounds. encyclopedia.pubfrontiersin.org The entire indole portion of tryptophan is incorporated into the neoglucobrassicin structure. cas.cz The biosynthesis of tryptophan itself originates from the shikimic acid pathway, which produces chorismic acid. wikipedia.org In plants, tryptophan is a critical precursor for various defense-related compounds, including indole glucosinolates. nih.govresearchgate.net Studies have shown that the application of tryptophan to broccoli seedlings can significantly increase the content of indole glucosinolates, including glucobrassicin (B1234704) and neoglucobrassicin. nih.gov
Indole Glucosinolate Core Structure Formation
Following the initial conversion of tryptophan, the biosynthesis proceeds through a series of reactions to form the core glucosinolate structure. This core structure is common to all glucosinolates and consists of a β-D-glucosyl residue linked via a sulfur atom to a (Z)-N-hydroximinosulfate ester and a variable side chain derived from the precursor amino acid. encyclopedia.pubresearchgate.net
The formation of this core structure involves several key steps:
Conversion to Aldoxime: Tryptophan is first converted to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes of the CYP79B family (specifically CYP79B2 and CYP79B3 in Arabidopsis thaliana). wikipedia.orgmdpi.com
Intermediate Formation: The IAOx then undergoes further modification, catalyzed by another cytochrome P450 enzyme (CYP83B1 in Arabidopsis), to form a 1-aci-nitro-2-indolyl-ethane intermediate. wikipedia.org
Sulfur Incorporation: A cysteine molecule is utilized in a reaction catalyzed by a glutathione (B108866) S-transferase (GST) to produce an S-alkylthiohydroximate. wikipedia.org This intermediate is then cleaved by a carbon-sulfur lyase, such as SUR1, to generate a free thiol. wikipedia.org
Glucosylation: A glucose molecule is attached to the indole hydroximate via a thioether linkage. wikipedia.org
Sulfation: The final step in the core structure formation is the sulfation of the hydroximate, a reaction catalyzed by sulfotransferases (SOTs), such as SOT16, to produce the intact indole glucosinolate, glucobrassicin. mdpi.commdpi.com
Specific Enzymatic Steps and Isoforms in Neoglucobrassicin Anion Synthesis
The synthesis of the this compound requires further modification of the core indole glucosinolate structure. This involves specific enzymes that act on the intermediate compound, glucobrassicin.
Glucobrassicin as a Key Intermediate
Glucobrassicin is the direct precursor to neoglucobrassicin. wikipedia.orgmdpi.com Once the core indole glucosinolate structure is formed, resulting in glucobrassicin, it can then undergo side-chain modifications to yield a variety of other indole glucosinolates. mdpi.com The conversion of glucobrassicin to neoglucobrassicin is a critical step that determines the final profile of indole glucosinolates within the plant. mdpi.com
Role of Cytochrome P450 Monooxygenases (e.g., CYP81F Family)
The conversion of glucobrassicin to neoglucobrassicin involves hydroxylation, a reaction catalyzed by members of the cytochrome P450 monooxygenase CYP81F family. mdpi.comresearchgate.net Specifically, enzymes within this family are responsible for the hydroxylation of the indole ring of glucobrassicin. mdpi.commdpi.com For instance, CYP81F4 is suggested to be involved in the hydroxylation at the 1-position of the indole ring. researchgate.net This hydroxylation step is a prerequisite for the subsequent methylation that forms neoglucobrassicin. mdpi.com The expression of CYP81F genes can be induced by signaling molecules like jasmonic acid, indicating a role in plant defense responses. mdpi.commdpi.com
O-Methyltransferase Activity (e.g., IGMT1)
Following the hydroxylation of the glucobrassicin intermediate, an O-methyltransferase is responsible for the final step in neoglucobrassicin synthesis. mdpi.com The enzyme indole glucosinolate O-methyltransferase 1 (IGMT1) catalyzes the methylation of the hydroxylated intermediate to form neoglucobrassicin (1-methoxy-indol-3-ylmethyl glucosinolate). mdpi.commaxapress.commdpi.com The expression of the IGMT1 gene is a key control point in the production of neoglucobrassicin and can be significantly influenced by external stimuli such as jasmonate treatment. mdpi.comnih.gov In some plant varieties, increased expression of IGMT1 correlates with higher concentrations of neoglucobrassicin. mdpi.com
Sulfotransferase Activity (e.g., SOT Genes)
The final step in the biosynthesis of the this compound's core structure is the sulfation of its precursor, desulfoneoglucobrassicin. This critical reaction is catalyzed by a family of enzymes known as sulfotransferases (SOTs), which transfer a sulfonate group from the universal sulfate (B86663) donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the desulfo-glucosinolate.
In the model plant Arabidopsis thaliana, three key sulfotransferases, AtSOT16, AtSOT17, and AtSOT18, are responsible for the sulfation of a wide array of desulfoglucosinolates. nih.gov These enzymes exhibit distinct but overlapping substrate preferences. Research has shown that AtSOT16 (also referred to as AtST5a) has a clear preference for tryptophan-derived desulfoglucosinolates, making it a likely candidate for the primary enzyme responsible for neoglucobrassicin biosynthesis in vivo. nih.govuni-hannover.de Conversely, AtSOT17 and AtSOT18 (also known as AtST5b and AtST5c, respectively) preferentially act on long-chain aliphatic glucosinolate precursors derived from methionine. nih.govgenbreedpublisher.com The expression of AtSOT16 is induced by jasmonate signaling molecules, which are involved in plant defense responses, and this induction correlates with an increase in indole glucosinolates like glucobrassicin and neoglucobrassicin. nih.govmdpi.com
Table 1: Key Sulfotransferase (SOT) Genes in Indole Glucosinolate Biosynthesis in Arabidopsis thaliana
| Gene | Enzyme Name | Preferred Substrate Class | Relevance to Neoglucobrassicin |
|---|---|---|---|
| AtSOT16 (AtST5a) | Sulfotransferase 16 | Tryptophan-derived (Indolic) desulfoglucosinolates. nih.govuni-hannover.de | Considered the primary enzyme for the final sulfation step to produce neoglucobrassicin due to its substrate preference and co-regulation with indole glucosinolate-inducing signals. nih.govmdpi.com |
| AtSOT17 (AtST5b) | Sulfotransferase 17 | Methionine-derived (Aliphatic) desulfoglucosinolates. nih.govgenbreedpublisher.com | Likely has a minor or no significant role in neoglucobrassicin biosynthesis under normal conditions. |
| AtSOT18 (AtST5c) | Sulfotransferase 18 | Methionine-derived (Aliphatic) desulfoglucosinolates. nih.govgenbreedpublisher.com | Likely has a minor or no significant role in neoglucobrassicin biosynthesis under normal conditions. |
Genetic Engineering Approaches for Biosynthesis Modulation
The detailed understanding of the neoglucobrassicin biosynthetic and regulatory pathways provides a powerful toolkit for metabolic engineering in Brassica crops. The goal is often to enhance desirable traits, such as pest resistance, or to modify the flavor and nutritional profiles of vegetables. nih.govresearchgate.netwur.nl
Key strategies include:
Overexpression of Regulatory Genes : Engineering plants to overexpress the master regulatory transcription factors like MYB34 or MYB51 is a highly effective strategy. Because these factors control multiple steps in the pathway, their overexpression can lead to a coordinated upregulation of the entire pathway, resulting in a significant increase in neoglucobrassicin and related compounds. frontiersin.orgashs.org
Overexpression of Biosynthetic Genes : Another approach is to increase the expression of specific, rate-limiting enzymes in the pathway. For example, overexpressing key cytochrome P450 genes like CYP79B2 or CYP83B1 has been used to boost the production of indole glucosinolates in transgenic plants. nih.govfrontiersin.org
Pathway Reconstitution : The entire biosynthetic pathway can be transferred to and expressed in non-native organisms. For instance, the pathway for brassinin, a phytoalexin derived from indole glucosinolate, has been successfully engineered into Nicotiana benthamiana (a relative of tobacco), demonstrating the feasibility of producing these complex molecules in heterologous systems. pnas.org
Table 3: Genetic Engineering Strategies for Modulating Neoglucobrassicin Biosynthesis
| Approach | Target Gene(s)/Protein(s) | Principle | Expected Outcome |
|---|---|---|---|
| Regulatory Gene Overexpression | MYB34, MYB51, MYB122. frontiersin.org | A single transcription factor activates multiple downstream biosynthetic genes. | Significant and coordinated increase in the entire indole glucosinolate profile. |
| Biosynthetic Gene Overexpression | CYP79B2, CYP79B3, CYP83B1. nih.gov | Increases the catalytic capacity of a specific, potentially rate-limiting, step in the pathway. | Increased flux through the pathway, leading to higher neoglucobrassicin levels. |
| Pathway Engineering / Gene Stacking | Multiple biosynthetic and/or regulatory genes. pnas.org | Combining several transgenes to reconstruct or enhance the entire pathway for synergistic effects. | High-level production of neoglucobrassicin or its derivatives, potentially in non-native host organisms. |
Metabolism and Hydrolysis of Neoglucobrassicin Anion
Myrosinase-Mediated Hydrolysis Mechanism
When plant tissues are damaged, for instance by chewing or cutting, the enzyme myrosinase (a β-thioglucosidase) is released and comes into contact with neoglucobrassicin (B1238046). frontiersin.orgcore.ac.uk Myrosinase is typically segregated from its glucosinolate substrates in intact plant cells. maxapress.comulisboa.pt The enzymatic reaction initiates the hydrolysis of the thioglucosidic bond in the neoglucobrassicin molecule. This process cleaves the β-D-glucose unit, leading to the formation of an unstable intermediate aglycone, thiohydroximate-O-sulfonate. frontiersin.orgnih.gov This aglycone is the precursor to the various breakdown products observed. mdpi.com
Diversity of Hydrolysis Products
The unstable aglycone derived from neoglucobrassicin can undergo spontaneous rearrangement to form a variety of biologically active compounds. mdpi.com The profile of these hydrolysis products is not fixed and is directed by several cellular and environmental cues. nih.govresearchgate.net
Formation of Isothiocyanates
Under neutral pH conditions and in the absence of certain specifier proteins, the default pathway for the neoglucobrassicin-derived aglycone is a Lossen rearrangement to form an isothiocyanate. ulisboa.ptnih.govresearchgate.net Specifically for neoglucobrassicin, this would be 1-methoxy-3-indolylmethyl isothiocyanate. However, indole (B1671886) isothiocyanates are known to be highly unstable. wikipedia.organnualreviews.org This instability leads to rapid subsequent reactions, particularly with water, to form products like 1-methoxy-indole-3-carbinol (MI3C). mdpi.com
Formation of Nitriles
The hydrolysis of neoglucobrassicin can be diverted towards the formation of nitriles, such as 1-methoxy-indole-3-acetonitrile (MI3A), under specific conditions. mdpi.com This diversion is significantly influenced by acidic pH (below 5) and the presence of ferrous ions (Fe²⁺). ulisboa.ptnih.govmdpi.com Furthermore, the presence of specifier proteins, particularly Epithiospecifier Protein (ESP), actively promotes the formation of nitriles from non-alkenyl glucosinolates like neoglucobrassicin. frontiersin.orgnih.gov
Formation of Thiocyanates and Other Compounds
While less common, the formation of thiocyanate (B1210189) ions is a known hydrolysis product of the parent indole glucosinolate, glucobrassicin (B1234704), particularly at neutral pH. researchgate.netwikipedia.org This reaction is believed to proceed through the highly unstable isothiocyanate intermediate. researchgate.net The formation of thiocyanates from other glucosinolates can also be catalyzed by a specific thiocyanate-forming protein (TFP), although its specific action on neoglucobrassicin is not as well-documented. annualreviews.orgmdpi.com
Influence of Epithiospecifier Proteins (ESPs) and Epithiospecifier Modifier Proteins (ESMs)
The profile of hydrolysis products is significantly modulated by specifier proteins. annualreviews.org
Epithiospecifier Proteins (ESPs): These proteins play a crucial role in diverting glucosinolate hydrolysis away from isothiocyanate formation and towards nitriles. nih.govnih.gov For non-alkenyl glucosinolates like neoglucobrassicin, ESP activity, often requiring ferrous ions (Fe²⁺) as a cofactor, favors the production of the corresponding nitrile, 1-methoxy-indole-3-acetonitrile (MI3A). mdpi.commdpi.comfrontiersin.org ESPs are heat-sensitive, meaning that mild heat treatment can inactivate them, potentially shifting the hydrolysis outcome back towards isothiocyanate-derived products. annualreviews.org
Epithiospecifier Modifier Proteins (ESMs): ESMs act antagonistically to ESPs. mdpi.com The presence of ESM1 can inhibit the nitrile-forming activity of ESP, thereby promoting the formation of isothiocyanates (and their subsequent breakdown products like MI3C). annualreviews.orgmdpi.comresearchgate.net Therefore, the relative activity of ESP and ESM in a plant can be a key determinant of the final hydrolysis product mixture. mdpi.com
Factors Influencing Hydrolysis Product Profile (e.g., pH, Co-factors)
The chemical environment at the site of hydrolysis has a profound impact on the fate of the neoglucobrassicin aglycone.
| Factor | Influence on Hydrolysis Product Profile |
| pH | Neutral pH (around 7) generally favors the spontaneous rearrangement to isothiocyanates. ulisboa.ptnih.gov Acidic conditions (pH < 5) promote the formation of nitriles. researchgate.netmdpi.com |
| Co-factors | Ferrous ions (Fe²⁺): These ions are essential co-factors for the activity of Epithiospecifier Protein (ESP), thus promoting nitrile formation even under pH conditions that would otherwise favor isothiocyanates. ulisboa.ptnih.govmdpi.comAscorbic Acid: Can act as a co-factor for myrosinase, but its specific influence on the product profile from neoglucobrassicin is complex. Indole glucosinolates like neoglucobrassicin are generally degraded at slower rates in the presence of ascorbic acid compared to other glucosinolates. ulisboa.pt |
Ecological Roles and Plant Interactions
Neoglucobrassicin (B1238046) Anion in Plant Defense Strategies
The glucosinolate-myrosinase system is a classic example of an inducible plant defense, where the defensive compounds are produced or activated in response to a specific threat. srce.hrresearchgate.net Neoglucobrassicin is an inducible glucosinolate, with its concentration often increasing significantly in response to insect damage or pathogen infection. core.ac.ukmdpi.com This targeted response allows the plant to allocate resources to defense precisely when and where they are needed.
Neoglucobrassicin and its hydrolysis products are pivotal in defending against a wide array of insect herbivores. The effects can range from direct toxicity and growth inhibition to subtler influences on feeding and egg-laying behaviors.
Research has demonstrated a clear negative correlation between neoglucobrassicin concentrations and the fitness of various insect larvae. For instance, studies on broccoli cultivars revealed that as jasmonate treatments increased the levels of neoglucobrassicin, the weight and survival rate of the cabbage looper (Trichoplusia ni) larvae decreased significantly. core.ac.uk Concurrently, the time required for these larvae to reach pupation was extended, indicating a developmental delay. core.ac.uk Similarly, the growth and development of the specialist herbivore Pieris rapae (cabbage white butterfly) were found to be negatively correlated with neoglucobrassicin concentrations in wild cabbage populations. nih.govcore.ac.ukfrontiersin.org
Further studies have shown that both generalist and specialist lepidopteran larvae experience slower growth on plants with high levels of indole (B1671886) glucosinolates, including neoglucobrassicin. nih.gov This suggests that while specialist herbivores may have adaptations to tolerate these compounds, high concentrations can still impose a significant developmental cost.
Table 1: Effect of Neoglucobrassicin on Insect Larval Development
| Insect Species | Plant | Observed Effect on Larvae | Finding |
| Trichoplusia ni (Cabbage Looper) | Broccoli | Decreased weight and survival rate; increased time to pupation. | Larval growth and survival showed a significant inverse correlation with neoglucobrassicin concentrations. core.ac.uk |
| Pieris rapae (Cabbage White) | Wild Cabbage | Slowed development. | Larval development was negatively correlated with neoglucobrassicin levels. nih.govcore.ac.ukfrontiersin.org |
| Mamestra brassicae (Cabbage Moth) | Brassica oleracea | Slower growth rate. | Larvae grew slowest on plants with the highest indole glucosinolate levels. nih.gov |
The hydrolysis products of neoglucobrassicin are potent antifeedants. Studies have shown that these products have a stronger deterrent effect on the aphid Myzus persicae than the breakdown products of its precursor, glucobrassicin (B1234704). core.ac.uk High concentrations of neoglucobrassicin in broccoli are also believed to contribute to an increased antifeedant effect against the cabbage looper. core.ac.uk In general, glucosinolate breakdown products act as feeding deterrents, particularly for generalist insect species that lack specific adaptations to these compounds. nih.govfrontiersin.org
A key aspect of glucosinolate ecology is their differential impact on generalist and specialist herbivores. frontiersin.org Generalist insects, which feed on a wide variety of plant families, are often deterred by glucosinolates and their toxic breakdown products. nih.govfrontiersin.orgmdpi.com For example, the generalist moth Mamestra brassicae shows significantly reduced growth and survival on plant chemotypes with high levels of certain glucosinolates. nih.govnih.gov
In contrast, specialist herbivores, which feed exclusively on glucosinolate-containing plants, have evolved mechanisms to overcome these defenses. frontiersin.org Some specialists, like the diamondback moth (Plutella xylostella), possess enzymes that can detoxify glucosinolates. frontiersin.org For these insects, the very compounds that deter generalists can serve as feeding and oviposition stimulants. frontiersin.orgnih.gov However, this adaptation is not absolute. High concentrations of certain glucosinolates, including neoglucobrassicin, can still negatively impact the development of specialist insects like Pieris rapae. nih.govfrontiersin.org This indicates a continuing co-evolutionary arms race between the plants and their specialized herbivores.
Table 2: Differential Herbivore Response to Glucosinolate Profiles Containing Neoglucobrassicin
| Herbivore Type | Insect Species | General Effect | Research Finding |
| Generalist | Mamestra brassicae | Deterred; reduced growth and survival. | Larvae performed significantly worse on plants with high glucosinolate levels. nih.govnih.gov |
| Generalist | Myzus persicae | Deterred; antifeedant effects. | Hydrolysis products of neoglucobrassicin showed strong deterrent effects. core.ac.uk |
| Specialist | Pieris rapae | Tolerant, but high levels can slow development. | Larval performance was largely unaffected by chemotype, but high concentrations of neoglucobrassicin were correlated with slower development. nih.govfrontiersin.orgnih.gov |
| Specialist | Plutella xylostella | Attracted; uses as a feeding/oviposition cue. | Has detoxification mechanisms and uses glucosinolates for host identification. frontiersin.org |
Beyond its role in deterring herbivores, neoglucobrassicin is also integral to plant defense against microbial pathogens. Its accumulation is often induced upon infection, contributing to the plant's immune response.
Research has shown that neoglucobrassicin levels increase in the root tissues of Brassica plants following infection by pathogens. researchgate.net In a study on Brassica rapa, resistance to the soft-rot bacterium Pectobacterium brasiliense was directly linked to the plant's ability to produce higher levels of neoglucobrassicin upon infection, a process mediated by the plant hormone jasmonic acid. frontiersin.org Similarly, in cabbage lines resistant to black rot disease, caused by the bacterium Xanthomonas campestris pv. campestris, infection triggered a significant increase in several indolic glucosinolates, including neoglucobrassicin, suggesting their direct role in fighting the pathogen. nih.gov
The antimicrobial activity is attributed to the hydrolysis products of glucosinolates. researchgate.net The isothiocyanate derived from neoglucobrassicin (1-methoxyindol-3-ylmethyl ITC) is among the potent antifungal compounds produced by plants upon tissue damage. nih.gov In vitro assays have confirmed that glucosinolates and their breakdown products can inhibit the growth of various bacterial and fungal pathogens that affect Brassica crops. researchgate.net
Table 3: Role of Neoglucobrassicin in Defense Against Plant Pathogens
| Pathogen | Host Plant | Observed Plant Response | Implied Role of Neoglucobrassicin |
| Pectobacterium brasiliense | Brassica rapa | Resistant lines showed higher pathogen-induced neoglucobrassicin levels. | Enhanced accumulation of neoglucobrassicin contributes to resistance against this necrotrophic bacterium. frontiersin.org |
| Xanthomonas campestris pv. campestris | Cabbage | Resistant lines increased the concentration of indolic glucosinolates, including neoglucobrassicin, upon infection. | Contributes to the defense mechanism against black rot disease. nih.gov |
| Verticillium longisporum | Brassica spp. | Neoglucobrassicin was present in significant amounts in the context of defense against this fungal pathogen. | Implicated in the plant's defense against this fungal pathogen. uni-hannover.de |
| Various Fungi & Bacteria | Brassica spp. | In vitro inhibition of pathogen growth by glucosinolates and their hydrolysis products. | The hydrolysis product of neoglucobrassicin is a potent antifungal agent. nih.govresearchgate.net |
Defense Against Plant Pathogens
Response to Abiotic Stresses
Neoglucobrassicin is also involved in plant responses to non-biological stressors in the environment, such as drought, wounding, and high salinity.
There is growing evidence for a link between indole glucosinolates and the plant hormone auxin (indole-3-acetic acid, IAA). frontiersin.org The breakdown of glucobrassicin can produce indole-3-acetonitrile (B3204565) (IAN), which is a precursor to IAA. frontiersin.orgnih.gov Under drought conditions, the increased breakdown of glucobrassicin may serve as an alternative pathway for auxin synthesis, helping the plant to regulate its growth and development in response to water scarcity. frontiersin.orgnih.gov This highlights a potential dual role for the indole glucosinolate pathway in both defense and stress-induced developmental regulation.
Mechanical wounding, such as from herbivore feeding, is a significant stress for plants and induces a range of defense responses. biotech-asia.org Wounding has been shown to induce the biosynthesis of glucosinolates in broccoli. nih.gov In hairy root cultures of Chinese cabbage, wounding led to a slight and transient increase in neoglucobrassicin levels. biotech-asia.orgresearchgate.net
The response to wounding is mediated by a complex crosstalk of signaling molecules, including jasmonic acid, ethylene (B1197577), and reactive oxygen species. nih.gov These signals regulate the expression of genes involved in glucosinolate biosynthesis, leading to the accumulation of these defensive compounds at the site of injury. nih.gov The induction of neoglucobrassicin is part of this broader wound response, which aims to protect the plant from further damage and potential infection. biotech-asia.orgresearchgate.net
Table 2: Impact of Wounding on Neoglucobrassicin Levels in Chinese Cabbage Hairy Root Cultures
| Time After Wounding | Change in Neoglucobrassicin Level | Reference |
| 3 hours | Slight increase | biotech-asia.org |
| > 3 hours | Tended to decrease | biotech-asia.orgresearchgate.net |
High salinity is a major abiotic stress that negatively impacts plant growth and productivity. Some studies have shown that the concentration of neoglucobrassicin can be influenced by salt stress. In broccoli, moderate salt stress (40-160 mM NaCl) has been observed to increase the content of neoglucobrassicin. frontiersin.org Similarly, in hydroponically grown cauliflower, a moderate level of salinity in the nutrient solution led to a two-fold increase in neoglucobrassicin concentration in the heads compared to the control group. frontiersin.org
However, the response can vary depending on the plant cultivar and the severity of the stress. In one study with two different broccoli cultivars, the total glucosinolate concentration, of which neoglucobrassicin was a major component, decreased in the 'Naxos' cultivar under salt stress. nih.gov This suggests that the role of neoglucobrassicin in salinity tolerance is complex and may be part of different adaptive strategies employed by different plant varieties. nih.gov Some research suggests that glucosinolates might contribute to osmotic adjustment under saline conditions. rug.nl
Influence of Other Environmental Factors (e.g., Light, Nutritional Status)
The biosynthesis and accumulation of neoglucobrassicin are significantly modulated by various environmental stimuli, most notably light and the plant's nutritional status. These factors can alter the intricate metabolic pathways, leading to variations in the concentration of this indole glucosinolate.
Light: Light is a critical environmental cue that influences the production of glucosinolates, including neoglucobrassicin. The response, however, can be dependent on the light's quality (wavelength), intensity, and duration (photoperiod). For instance, exposing broccoli sprouts to specific wavelengths of ultraviolet (UV) light can enhance glucosinolate content. Studies have shown that combining UVA or UVB radiation with methyl jasmonate (MJ) treatment can synergistically increase total glucosinolate levels, with MJ particularly inducing indole glucosinolates like neoglucobrassicin. nih.gov In one study, MJ treatment alone increased neoglucobrassicin by approximately 538%, and a synergistic effect was noted with UVA stress. nih.gov
Different light colors, such as those from light-emitting diodes (LEDs), also have varied effects. In red pakchoi baby leaves, for example, higher levels of neoglucobrassicin were observed in plants grown under red and combined red + blue LED lights compared to those under only blue or white light. acs.org The photoperiod also plays a role; in Chinese kale sprouts, extended illumination time generally increased the content of indolic glucosinolates. frontiersin.org Conversely, low light intensity can have differential effects; in broccoli microgreens, the content of total indolic glucosinolates, including neoglucobrassicin, increased as light intensity rose from 30 to 90 µmol·m⁻²·s⁻¹. mdpi.com
Nutritional Status: The availability of essential nutrients and water is paramount for the synthesis of sulfur-containing compounds like neoglucobrassicin. Sulfur and nitrogen are fundamental building blocks for glucosinolates. Research has shown that an adequate supply of sulfur is necessary for the production of glucosinolates. researchgate.net
Micronutrients also play a role. Studies on Brassica rapa grown in hydroponic culture have investigated the influence of zinc (Zn) availability. While increasing zinc concentrations in the nutrient solution led to a linear increase in the related indole glucosinolate, glucobrassicin, it did not appear to significantly affect neoglucobrassicin levels under the studied conditions. ashs.orgresearchgate.net
Water availability is another crucial factor. Under drought or water stress conditions, the glucosinolate profile in plants can change significantly. In Brassica oleracea var. botrytis (cauliflower), neoglucobrassicin was the predominant indolic glucosinolate under normal conditions, and its relative percentage decreased slightly under water stress. mdpi.com In contrast, in another study on the same species, water stress led to an increase in neoglucobrassicin content while glucobrassicin decreased. mdpi.com In Arabidopsis thaliana, severe drought stress was found to lower the content of neoglucobrassicin in leaves. nih.govfrontiersin.org
Table 1: Influence of Different Light Conditions on Neoglucobrassicin Levels
| Plant Species | Light Treatment | Observed Effect on Neoglucobrassicin | Reference |
|---|---|---|---|
| Broccoli Sprouts | UVA (9.47 W/m²) + 25 µM Methyl Jasmonate | Synergistic induction; MJ alone increased levels by ~538% | nih.gov |
| Red Pakchoi Baby Leaves | Red + Blue LED light | Highest concentration compared to red, blue, or white light alone | acs.org |
| Broccoli Microgreens | Increasing light intensity (30 to 90 µmol·m⁻²·s⁻¹) | Content of total indolic glucosinolates increased | mdpi.com |
| Arabidopsis thaliana | Plants grown in darkness then exposed to light | Significantly increased expression of genes related to glucosinolate production | maxapress.com |
Interplay with Plant Hormone Signaling Pathways
The biosynthesis of neoglucobrassicin is intricately regulated by a network of plant hormone signaling pathways. Phytohormones act as internal chemical messengers that mediate a plant's response to both developmental cues and environmental stresses, including herbivory and pathogen attack. Key hormonal pathways involving jasmonic acid, ethylene, and auxin have a significant and often interconnected influence on the accumulation of indole glucosinolates like neoglucobrassicin.
Jasmonic Acid (JA) and Methyl Jasmonate (MeJA) Involvement
Jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA), are central regulators of plant defense responses, particularly against insect herbivores and necrotrophic pathogens. frontiersin.orgnih.gov Exogenous application of JA or MeJA is a common experimental method to mimic biotic stress and has been consistently shown to induce the biosynthesis of indole glucosinolates. mdpi.com
Numerous studies have demonstrated that MeJA treatment significantly increases the concentration of neoglucobrassicin in various Brassica species. plos.orgicm.edu.pl For example, in kale, MeJA treatment resulted in a 150% increase in neoglucobrassicin concentrations in apical leaf tissue. plos.org Similarly, in broccoli, MeJA treatment led to a notable accumulation of neoglucobrassicin. mdpi.com This induction is often species- or even cultivar-specific. For instance, when two different broccoli cultivars were treated with JA, one ("Green Magic") showed a 15-fold increase in neoglucobrassicin, while the other ("VI-158") predominantly accumulated glucobrassicin. mdpi.com This response is linked to the upregulation of specific biosynthesis genes. mdpi.com In Brassica rapa, JA-mediated signaling was shown to enhance resistance to the necrotrophic bacterium Pectobacterium brasiliense by specifically inducing neoglucobrassicin biosynthesis. nih.gov The JA signaling pathway, particularly the MYC2-branch, is considered a key regulator in the induction of glucosinolate biosynthesis. mdpi.com
Table 2: Research Findings on Methyl Jasmonate (MeJA) and Jasmonic Acid (JA) Induction of Neoglucobrassicin
| Plant Species/Cultivar | Treatment | Key Finding Regarding Neoglucobrassicin | Reference |
|---|---|---|---|
| Kale ('Dwarf Blue Curled Vates', 'Red Winter') | 250 µM MeJA spray | Significantly increased neoglucobrassicin concentration by 150% in apical leaves. | plos.org |
| Broccoli | MeJA treatment | Strikingly higher accumulation of neoglucobrassicin compared to controls. | mdpi.com |
| Broccoli ('Green Magic') | 400 µM JA treatment | Neoglucobrassicin increased up to 15-fold over the control. | mdpi.com |
| Brassica rapa | MeJA pretreatment followed by pathogen inoculation | JA signaling enhances resistance by inducing neoglucobrassicin biosynthesis. | nih.gov |
| Broccoli Sprouts | 25 µM MJ solution | Induced biosynthesis of indole glucosinolates, especially neoglucobrassicin (~538% increase). | nih.gov |
Ethylene (ET) Signaling
Ethylene (ET) is a gaseous plant hormone involved in a wide array of processes, including fruit ripening, senescence, and stress responses. The ET signaling pathway cross-talks extensively with the JA pathway to fine-tune plant defenses. nih.govnih.gov While JA and another signaling molecule, reactive oxygen species (ROS), appear to be the primary drivers of wound-induced indole glucosinolate biosynthesis, ET plays a crucial role in modulating the accumulation of specific compounds within this class, including neoglucobrassicin. ishs.orgmdpi.com
In studies on wounded broccoli florets, blocking the action of ethylene with 1-methylcyclopropene (B38975) (1-MCP) significantly reduced the wound-induced accumulation of neoglucobrassicin. ishs.orgtec.mx While wounding stress alone caused a ~1300% increase in neoglucobrassicin, blocking ethylene reduced this increment to ~280%. ishs.org This indicates that ET signaling is specifically involved in inducing neoglucobrassicin accumulation as part of the plant's defense response. nih.govishs.org Further research suggests a complex interplay, where the wound-induced accumulation of neoglucobrassicin results from a crosstalk between JA, ET, and ROS signaling molecules. mdpi.com
Reactive Oxygen Species (ROS) as Signaling Molecules
Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are produced as byproducts of aerobic metabolism and their levels increase significantly under stress conditions. mdpi.comnih.gov Once considered purely damaging molecules, ROS are now recognized as critical signaling molecules that regulate a multitude of processes in plants, including defense responses. nih.gov
ROS signaling is fundamentally important for the wound-induced biosynthesis of all major indole glucosinolates, including neoglucobrassicin. nih.govishs.org Research using chemical inhibitors on wounded broccoli has shown that while ET signaling is important for neoglucobrassicin accumulation, the inhibition of ROS biosynthesis leads to the complete repression of wound-induced neoglucobrassicin biosynthesis. ishs.orgtec.mx This suggests that ROS play a more overarching and crucial role in initiating the synthesis of indole glucosinolates in response to stress. ishs.orgmdpi.com The interaction is complex; wounding stress triggers the production of signaling molecules like ROS, JA, and ET, which in turn upregulate the expression of genes involved in the biosynthesis of glucosinolates. mdpi.com
Auxin and Glucosinolate Cross-talk
Auxins, particularly indole-3-acetic acid (IAA), are a major class of phytohormones that control nearly every aspect of plant growth and development. There is significant metabolic cross-talk between the biosynthesis of indole glucosinolates and auxin. nih.gov They share a common precursor, tryptophan, and a key metabolic branch point, indole-3-acetaldoxime (IAOx). frontiersin.orgnih.gov IAOx can be channeled into the biosynthesis of indole glucosinolates (like glucobrassicin, the precursor to neoglucobrassicin), the phytoalexin camalexin, or IAA. nih.gov
This shared pathway means that the regulation of one can directly impact the other. For instance, interrupting the metabolic flow from IAOx into indole glucosinolates can lead to an overproduction of auxin, resulting in high-auxin phenotypes in mutant plants. nih.gov Conversely, the application of auxins can influence glucosinolate levels. In hairy root cultures of broccoli, low concentrations (0.1 mg/L) of various auxins, including indole-3-butyric acid (IBA) and naphthaleneacetic acid (NAA), resulted in the highest accumulation of total glucosinolates, including neoglucobrassicin. researchgate.netnih.gov However, as the auxin concentration increased beyond this optimal level, the accumulation of glucosinolates decreased, indicating a complex regulatory relationship. researchgate.net
Advanced Analytical Methodologies for Detection and Quantification
Extraction and Sample Preparation Techniques
Effective sample preparation is a critical first step to ensure the accurate analysis of neoglucobrassicin (B1238046). This involves extracting the compound from the plant matrix while minimizing degradation and removing interfering substances.
Desulfation Procedures
A common and pivotal step in the analysis of glucosinolates, including neoglucobrassicin, is desulfation. This enzymatic process removes the sulfate (B86663) group from the parent glucosinolate, yielding a desulfo-glucosinolate that is more amenable to chromatographic analysis, particularly by High-Performance Liquid Chromatography (HPLC) with UV detection. gcirc.orgmdpi.com
The standard procedure involves the use of a sulfatase enzyme, often sourced from Helix pomatia. nih.govnih.gov The crude extract containing the neoglucobrassicin anion is passed through an anion-exchange column, which retains the negatively charged glucosinolate. nih.govcapes.gov.br The column is then washed to remove impurities. nih.gov Subsequently, a solution of sulfatase is applied to the column and incubated, typically overnight at room temperature, to facilitate the enzymatic removal of the sulfate group. nih.govbiotech-asia.org The resulting desulfo-neoglucobrassicin is then eluted from the column. nih.govmdpi.com
The efficiency of desulfation can be influenced by factors such as pH and temperature. gcirc.org For instance, optimal desulfation of various glucosinolates has been observed at a pH of 4.0 and a temperature of 39°C. gcirc.org It is important to note that some methods aim to analyze intact glucosinolates to avoid the time-consuming desulfation step, though this can present its own challenges in terms of chromatographic separation and detection. semanticscholar.org
Solid-Liquid Extraction (SLE)
Solid-liquid extraction (SLE) is the initial step to isolate glucosinolates from the plant material. The choice of solvent and extraction conditions significantly impacts the yield of neoglucobrassicin.
A widely used method involves extracting the finely ground and freeze-dried plant material with a boiling methanol-water mixture, typically 70% methanol (B129727). mdpi.comkoreascience.krvnua.edu.vn The high temperature serves to inactivate myrosinase, an endogenous enzyme that can hydrolyze glucosinolates upon tissue damage, thus preserving the intact neoglucobrassicin. mdpi.comnih.gov The extraction is often repeated multiple times to ensure maximum recovery of the analyte. mdpi.comhst-j.org
Studies have shown that the concentration of the organic solvent in the aqueous mixture is a critical factor. For example, in the extraction of glucosinolates from broccoli sprouts, a 50% ethanol/water mixture at 40°C yielded the highest extraction of total glucosinolates. tec.mx Similarly, for by-products of white cabbage, a 60% methanol solution was found to be most efficient. vnua.edu.vn Other parameters optimized in various studies include the sample-to-solvent ratio and extraction time. vnua.edu.vntec.mx Alternative techniques such as ultrasound-assisted solid-liquid extraction (USAE) and pressurized liquid extraction (PLE) have also been explored to enhance extraction efficiency. unimib.itnih.gov
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a purification technique used to clean up the crude extract before chromatographic analysis. It is particularly effective in removing interfering compounds from the complex plant matrix. mdpi.com
For glucosinolate analysis, weak anion exchange SPE cartridges, often with dimethylaminopropyl (DEA)-based sorbents, have been successfully employed. nih.gov This method offers a simpler and more efficient alternative to the traditional, self-packed ion-exchange columns used in methods like ISO 9167-1. mdpi.comnih.gov The principle relies on the retention of the negatively charged this compound on the positively charged sorbent, while neutral and positively charged impurities are washed away. The retained glucosinolate can then be eluted for further analysis. This technique has been shown to provide comparable quantification results to standard methods with improved repeatability and reduced analysis time. mdpi.comnih.gov
Anion-Exchange Chromatography for Purification
Anion-exchange chromatography is a cornerstone technique for the purification of neoglucobrassicin and other glucosinolates. capes.gov.brmdpi.com This method separates molecules based on their net negative charge. bio-rad.com Glucosinolates, carrying a sulfate group, are anionic and thus bind to the positively charged functional groups of the anion-exchange resin. mdpi.combio-works.com
DEAE (diethylaminoethyl)-Sephadex is a commonly used anion-exchange resin for this purpose. nih.govcapes.gov.br The crude plant extract is loaded onto a column packed with the resin. biotech-asia.org The neoglucobrassicin anions bind to the resin, while other components of the extract are washed through. capes.gov.br The purified, intact glucosinolates can then be eluted from the column by increasing the salt concentration of the elution buffer, which disrupts the electrostatic interactions. mdpi.combio-works.com Alternatively, as mentioned in the desulfation section, the on-column enzymatic reaction can be performed to yield desulfo-glucosinolates. capes.gov.br This purification step is crucial for obtaining clean extracts, which is essential for accurate quantification, especially when using detection methods like UV spectrophotometry. gcirc.org
Chromatographic Separation Techniques
Following extraction and purification, chromatographic techniques are employed to separate neoglucobrassicin from other compounds in the extract for individual quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the separation and quantification of neoglucobrassicin, typically in its desulfated form. gcirc.orgnih.gov The separation is most commonly achieved using reversed-phase columns, such as C18. koreascience.krmdpi.com
The mobile phase typically consists of a gradient of water and an organic solvent, most often acetonitrile. mdpi.comkoreascience.kr The gradient program is optimized to achieve good resolution between the different desulfo-glucosinolates present in the sample. mdpi.comkoreascience.kr Detection is commonly performed using a UV detector at a wavelength of 229 nm or 227 nm, where desulfo-glucosinolates exhibit strong absorbance. koreascience.krmdpi.combohrium.com
For the analysis of intact glucosinolates, ion-pair reversed-phase HPLC can be used. This involves adding a counterion, such as tetrabutylammonium (B224687) bromide (THABr), to the mobile phase to neutralize the charge of the glucosinolate and improve its retention on the reversed-phase column. mdpi.com More advanced detection methods, such as tandem mass spectrometry (LC-MS/MS), can be coupled with HPLC for highly sensitive and selective analysis of both intact and desulfated neoglucobrassicin. nih.govbohrium.com
Table 1: Summary of Analytical Methods for this compound
| Analytical Step | Methodology | Key Parameters/Reagents | Purpose | References |
|---|---|---|---|---|
| Extraction | Solid-Liquid Extraction (SLE) | Boiling 70% methanol or ethanol/water mixtures | Extraction of intact glucosinolates and inactivation of myrosinase | mdpi.comkoreascience.krvnua.edu.vntec.mx |
| Purification | Anion-Exchange Chromatography | DEAE-Sephadex resin | Isolation and purification of intact glucosinolates | nih.govcapes.gov.brbiotech-asia.orgmdpi.com |
| Purification | Solid Phase Extraction (SPE) | Weak anion exchange cartridges (e.g., DEA-based) | Cleanup of crude extracts | mdpi.comnih.gov |
| Sample Preparation | Desulfation | Arylsulfatase enzyme (from Helix pomatia) | Conversion of glucosinolates to desulfo-glucosinolates for HPLC-UV analysis | gcirc.orgnih.govnih.govbiotech-asia.org |
| Separation & Quantification | High-Performance Liquid Chromatography (HPLC) | C18 reversed-phase column, water/acetonitrile gradient, UV detection (227-229 nm) | Separation and quantification of desulfo-glucosinolates | gcirc.orgkoreascience.krmdpi.combohrium.com |
Reversed-Phase Liquid Chromatography (RPLC)
Reversed-Phase Liquid Chromatography (RPLC) stands as the predominant and preferred separation technique for the analysis of glucosinolates, including the this compound. nih.govmdpi.com Modern RPLC methods facilitate the analysis of intact glucosinolates, thereby circumventing the need for laborious and time-consuming enzymatic desulfation steps that were common in older protocols. nih.govmdpi.com The separation of intact glucosinolates, which are polar due to their sulfated group, can be challenging but remains the most efficient approach. mdpi.com
Research has demonstrated the efficacy of specific C18-based columns for achieving adequate retention and separation of intact glucosinolates. nih.govresearchgate.net For instance, a validated method for analyzing neoglucobrassicin in Arabidopsis thaliana roots utilized a Synergi 4 µm Fusion-RP column (250 × 2 mm). nih.govresearchgate.net This method successfully separated a mixture of nine different intact glucosinolates. nih.govresearchgate.net The use of a simple mobile phase, such as a methanol/water gradient with 0.1% acetic acid, has proven effective for the chromatographic separation of these compounds. nih.govresearchgate.net
Table 1: Example of RPLC Method Parameters for Neoglucobrassicin Analysis
| Parameter | Specification |
|---|---|
| Column | Synergi 4 µm Fusion-RP (250 × 2 mm) |
| Mobile Phase | A: Water with 0.1% acetic acidB: Methanol with 0.1% acetic acid |
| Mode | Gradient elution |
| Flow Rate | 1 mL/min |
| Detection | Coupled with tandem mass spectrometry |
This table is based on data from a validated method for glucosinolate analysis. nih.govresearchgate.netnih.gov
Mass Spectrometry-Based Detection and Identification
The coupling of liquid chromatography with mass spectrometry (MS) is an invaluable tool for the identification, structural elucidation, and quantification of glucosinolates. mdpi.com This combination, particularly HPLC-ESI/MS, is widely employed to identify individual glucosinolates like neoglucobrassicin in plant extracts and other biological samples. mdpi.com While low-resolution mass spectrometry can present challenges, advancements have led to highly reliable and structurally informative methods. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS serves as a foundational technique for glucosinolate analysis. It allows for the detection and quantification of these compounds with greater sensitivity and selectivity than traditional UV detection. nih.govacs.org In the context of this compound, LC-MS methods are typically designed to analyze the intact molecule, preserving its native structure throughout the analysis. mdpi.com The development of hydrophilic interaction liquid chromatography (HILIC) coupled with MS/MS has also provided an effective alternative to RPLC for separating these highly polar compounds. nih.govacs.org
Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) significantly enhances the selectivity and sensitivity of glucosinolate analysis. mdpi.com This technique is essential for differentiating between isomers, such as neoglucobrassicin and 4-methoxyglucobrassicin, which have identical parent ion masses. d-nb.info The distinction is made by comparing their unique fragmentation patterns. d-nb.info The MS/MS spectrum of neoglucobrassicin is characterized by fragmentation into low-mass fragments and a unique major product ion at m/z 154.0543. d-nb.info
For quantitative studies, LC-MS/MS is often operated in Multiple Reaction Monitoring (MRM) mode. researchgate.net This approach monitors specific precursor-to-product ion transitions, providing excellent sensitivity and minimizing matrix interference. researchgate.net A validated LC-MS/MS method for neoglucobrassicin in bee pollen demonstrated low limits of detection (LOD) and quantification (LOQ), ranging from 1 to 16 μg/kg, with high precision and accuracy. nih.gov
Table 2: LC-MS/MS Method Validation Data for Neoglucobrassicin
| Validation Parameter | Finding | Source |
|---|---|---|
| Precision (RSD) | <9% | nih.gov |
| Accuracy (RE) | <9% | nih.gov |
| Recovery | Good inter-day and intra-day results | nih.govau.dk |
| LOD | 0.04 to 0.19 µg/g | mdpi.com |
| LOQ | 0.13 to 0.62 µg/g | mdpi.com |
This table presents a summary of validation results from studies analyzing neoglucobrassicin.
Hybrid Triple Quadrupole-Linear Ion Trap Mass Spectrometry (LC-QqQ(LIT)-MS/MS)
A particularly powerful advancement in neoglucobrassicin analysis is the use of hybrid triple quadrupole-linear ion trap (QqQ(LIT)) mass spectrometers. nih.govau.dk These instruments merge the quantitative strengths of a triple quadrupole (QqQ) with the high-sensitivity, full-scan MS/MS capabilities of a linear ion trap (LIT). researchgate.netsciex.com This dual functionality allows for the simultaneous quantification and confident structural confirmation of glucosinolates within a single analytical run. nih.gov A method developed for Arabidopsis roots demonstrated that an LC-QqQ(LIT)-MS/MS system could effectively quantify target glucosinolates, including neoglucobrassicin, while also screening for and identifying a diverse range of other glucosinolates in a complex plant extract. nih.govnih.gov
Electrospray Ionization (ESI)
Electrospray ionization (ESI) is the most commonly used ionization source for the LC-MS analysis of intact glucosinolates. nih.govmdpi.com Due to the presence of a negatively charged sulfate group, glucosinolates like neoglucobrassicin are typically analyzed in negative ion mode (ESI-). researchgate.netnih.gov This process generates deprotonated molecules, such as [M-H]⁻, which are then detected by the mass spectrometer. researchgate.net The choice of mobile phase modifiers, such as formic acid or acetic acid, can influence ionization efficiency. nih.govresearchgate.net The ESI process is considered a "soft" ionization technique, which is crucial for analyzing fragile molecules like glucosinolates without causing in-source fragmentation. catalysis.blog
Information-Dependent Acquisition (IDA) and Enhanced Product Ion (EPI) Scans
To achieve comprehensive profiling and confident identification of glucosinolates in complex mixtures, Information-Dependent Acquisition (IDA) is a key strategy, particularly on hybrid QqQ(LIT) systems. nih.govmdpi.com A highly effective workflow combines a precursor ion scan with IDA and an Enhanced Product Ion (EPI) scan. researchgate.net
This approach, termed "Prec97-IDA-EPI," works as follows:
Precursor Ion Scan : The instrument first performs a survey scan, specifically looking for the characteristic glucosinolate fragment ion at m/z 97 ([SO₄H]⁻). nih.govresearchgate.net
Information-Dependent Acquisition (IDA) : When a precursor ion that generates the m/z 97 fragment is detected above a set intensity threshold, the instrument automatically triggers a second scan. researchgate.netlcms.cz
Enhanced Product Ion (EPI) Scan : The instrument switches to EPI mode, where the precursor ion (e.g., the [M-H]⁻ of neoglucobrassicin) is isolated in the quadrupole, fragmented in the collision cell, and all resulting fragment ions are trapped in the linear ion trap before being scanned out. researchgate.netsciex.com This generates a high-sensitivity, high-resolution MS/MS spectrum. sciex.com
This entire Prec97-IDA-EPI cycle provides high confidence for the structural characterization and tentative identification of a wide array of glucosinolates, including neoglucobrassicin, even at low concentrations within a complex biological matrix. nih.govresearchgate.netau.dk
Method Validation and Quality Assurance
Method validation is a critical component of analytical science, ensuring that a chosen analytical procedure is fit for its intended purpose. For this compound, this involves a comprehensive evaluation of several key parameters to guarantee the reliability and reproducibility of quantitative data. mdpi.comcreative-proteomics.com
Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. mdpi.com In the analysis of neoglucobrassicin, which is often present alongside its isomer, 4-methoxyglucobrassicin, chromatographic separation is key. mdpi.commdpi.comfrontiersin.org Reversed-phase high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are commonly employed to achieve baseline separation of these isomers. mdpi.comnih.gov The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) further enhances selectivity by monitoring specific precursor-to-product ion transitions unique to neoglucobrassicin. mdpi.com
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For neoglucobrassicin, calibration curves are constructed by plotting the peak area response against known concentrations of a certified reference standard. ecu.edu.auacs.org Studies have demonstrated excellent linearity for neoglucobrassicin analysis using LC-MS/MS, with coefficients of determination (r²) consistently exceeding 0.99. nih.govnih.govnih.gov For instance, one UPLC-ESI-MS/MS method reported a coefficient of determination of ≥0.9991 for neoglucobrassicin in a kimchi matrix. nih.gov Another study using HILIC–MS/MS for the analysis of 22 glucosinolates, including neoglucobrassicin, in Brassicaceae vegetables also achieved good linear regression with r² > 0.997. nih.gov
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an analytical method, while the limit of quantification (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy. sepscience.comeuropa.eu These parameters are crucial for determining the sensitivity of a method, particularly for trace-level analysis of neoglucobrassicin in various samples. mdpi.com
LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. nih.govsepscience.com For neoglucobrassicin, LC-MS/MS methods have demonstrated low LODs and LOQs, enabling its quantification even at low concentrations. One study reported an LOD of 0.04 µg/g and an LOQ of 0.14 µg/g for neoglucobrassicin in Arabidopsis roots. nih.gov Another method developed for analyzing glucosinolates in bee pollen showed an LOD of 1 µg/kg and an LOQ of 10 µg/kg for neoglucobrassicin. nih.gov A highly sensitive UPLC-MS/MS method for kimchi analysis reported an even lower LOQ of ≤35 nmol/L for neoglucobrassicin. nih.gov
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Neoglucobrassicin in Various Studies.
| Analytical Method | Matrix | LOD | LOQ | Source |
|---|---|---|---|---|
| LC-QqQ(LIT)-MS/MS | Arabidopsis Roots | 0.04 µg/g | 0.14 µg/g | nih.gov |
| HILIC–MS/MS | Brassicaceae Vegetables | - | - | nih.gov |
| UPLC-ESI-MS/MS | Kimchi | - | ≤35 nmol/L | nih.gov |
| LC-MS/MS | Bee Pollen | 1 µg/kg | 10 µg/kg | nih.gov |
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the agreement between the true value and the value found. It is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. mdpi.com
For neoglucobrassicin, method validation studies have consistently shown high precision and accuracy. A study on intact glucosinolates in Arabidopsis roots reported satisfactory inter-day and intra-day precision for neoglucobrassicin, with RSD values not exceeding 15%. nih.govresearchgate.net The same study found good inter-day and intra-day accuracy and recovery results for neoglucobrassicin. nih.govresearchgate.netau.dkmdpi.com Another study analyzing glucosinolates in kimchi demonstrated accuracy between 82% and 101% and precision (RSD) of ≤8% for neoglucobrassicin. nih.gov Recovery rates for neoglucobrassicin in various matrices are typically within the acceptable range of 70-120%. nih.govnih.gov For example, a study on bee pollen reported average analyte recoveries between 85% and 96% for neoglucobrassicin. nih.gov
Table 2: Precision, Accuracy, and Recovery Data for Neoglucobrassicin Analysis.
| Analytical Method | Matrix | Precision (RSD) | Accuracy/Recovery (%) | Source |
|---|---|---|---|---|
| LC-QqQ(LIT)-MS/MS | Arabidopsis Roots | <15% | Good | nih.govresearchgate.net |
| UPLC-ESI-MS/MS | Kimchi | ≤8% | 82-101% | nih.gov |
| HPLC-DAD-UV/Vis | Chinese Cabbage Roots | Good | 89.0-108.6% | nih.gov |
| LC-MS/MS | Bee Pollen | ≤9% | 85-96% | nih.gov |
Matrix effects are a significant challenge in quantitative LC-MS analysis, where co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate results. chromatographyonline.com The assessment of matrix effects is therefore a crucial step in method validation for neoglucobrassicin analysis, especially in complex food and plant matrices. nih.govnih.gov
Matrix effects are typically evaluated by comparing the response of an analyte in a standard solution to its response in a matrix-matched standard. nih.gov A value of 100% indicates no matrix effect, while values above or below this suggest ion enhancement or suppression, respectively. nih.gov Several studies have investigated matrix effects in the analysis of neoglucobrassicin. One study on Arabidopsis roots found that matrix effects had a negligible effect on the ionization of neoglucobrassicin. nih.govresearchgate.netau.dkmdpi.com In contrast, a study on kimchi reported a matrix effect of 88%-105% for neoglucobrassicin, indicating some signal suppression that was successfully addressed through the use of solid-phase extraction (SPE) for sample cleanup. nih.govresearchgate.net The use of matrix-matched calibration curves or stable isotope-labeled internal standards can help to compensate for matrix effects. nih.govchromatographyonline.com
Q & A
Q. What are the standard analytical methods for quantifying Neoglucobrassicin anion in plant tissues?
this compound is typically quantified using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). Key steps include tissue homogenization in methanol-water mixtures, purification via solid-phase extraction, and validation with internal standards (e.g., isotopically labeled glucosinolates). Ensure calibration curves account for matrix effects, and report limits of detection (LOD) and quantification (LOQ) to confirm method robustness .
Q. What plant species are model systems for studying this compound biosynthesis and function?
Arabidopsis thaliana and Brassica species (e.g., B. rapa, B. oleracea) are widely used due to their well-characterized glucosinolate pathways. These models enable genetic manipulation (e.g., CYP79B2/B3 knockout lines) to study biosynthesis enzymes and transcriptional regulators like MYB28/MYB29 .
Q. What is the ecological significance of this compound in plant-insect interactions?
this compound acts as a defense metabolite against herbivores, particularly lepidopteran larvae (e.g., Spodoptera littoralis). Its induction by jasmonic acid (JA) correlates with reduced insect weight gain, as shown in controlled feeding assays. However, its efficacy varies with insect species and plant tissue localization .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound induction levels under jasmonic acid (JA) treatment across studies?
Discrepancies may arise from differences in JA dosage, application timing, or plant developmental stages. To address this, standardize experimental protocols (e.g., 100 µM JA foliar spray at rosette stage) and use linear mixed models to account for batch effects. Cross-validate findings with transcriptomic data (e.g., CYP81F2 expression) to confirm biosynthetic activity .
Q. What are the challenges in distinguishing this compound from structural analogs during mass spectrometry analysis?
Isomeric glucosinolates (e.g., glucobrassicin vs. neoglucobrassicin) require high-resolution MS/MS with collision-induced dissociation (CID) to differentiate fragmentation patterns. Optimize chromatographic separation using C18 columns and acidic mobile phases (pH 2.5–3.0) to reduce co-elution .
Q. How does tissue-specific localization influence this compound’s defensive role?
Spatial accumulation patterns (e.g., higher concentrations in epidermal cells) can be mapped using laser microdissection coupled with LC-MS. Compare induction kinetics in roots vs. leaves under JA treatment to assess compartmentalized defense strategies .
Q. What experimental designs are optimal for integrating transcriptomic and metabolic data to study Neoglucobrassicin regulation?
Employ multi-omics approaches: pair RNA-seq data (to identify biosynthetic genes like CYP81F2) with targeted metabolomics. Use weighted gene co-expression network analysis (WGCNA) to link gene clusters with metabolite profiles, ensuring biological replicates (n ≥ 5) for statistical power .
Q. How do environmental stressors beyond herbivory (e.g., salinity, drought) affect this compound accumulation?
Design factorial experiments exposing plants to combined stressors (e.g., JA + NaCl). Quantify glucosinolates via HPLC-MS and assess transcriptional responses (e.g., MYB34 expression). Use ANOVA to test additive/synergistic effects, noting potential trade-offs with growth traits .
Methodological Considerations
- Reproducibility : Document extraction protocols, column specifications, and MS parameters in detail to enable replication. Use supplementary materials for raw datasets or atypical conditions (e.g., non-model species) .
- Statistical Rigor : Apply corrections for multiple comparisons (e.g., Benjamini-Hochberg) when analyzing large metabolomic datasets. Report effect sizes and confidence intervals to contextualize biological significance .
- Ethical Compliance : For genetic studies, adhere to institutional biosafety guidelines (e.g., CRISPR-edited lines) and deposit seeds in public repositories (e.g., Arabidopsis Biological Resource Center) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
